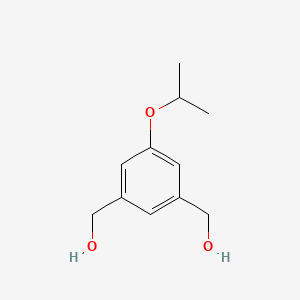
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol
Vue d'ensemble
Description
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol, also known as 3-hydroxy-5-isopropylphenylmethanol, is an important chemical compound used in many scientific research applications. It is a white, crystalline, odorless solid that is soluble in water and other organic solvents. 3-hydroxy-5-isopropylphenylmethanol is a key component in many organic synthesis pathways and is used in a variety of research applications, including drug synthesis and biochemical studies.
Applications De Recherche Scientifique
Catalysis and Synthesis
(Moran et al., 2011) discuss the use of methanol in catalysis. They developed an iridium catalyst enabling the direct C–C coupling of methanol with allenes to produce higher alcohols, demonstrating methanol's potential as a chemical feedstock in fine chemical synthesis.
Biophysical Studies
(Nguyen et al., 2019) explored methanol's impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This study reveals the influence of methanol on biological membranes, crucial for understanding cell survival and protein functions.
Food Chemistry
(Ames et al., 1997) used methanol extracts in studying Maillard reaction products in food systems. They identified various components, including 5-(Hydroxymethyl)furfural, enhancing understanding of food chemistry and processing.
Organic Chemistry and Solvents
(Lomas & Adenier, 2001) investigated solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols. This research provides insights into molecular interactions and solvent influences in organic synthesis.
Chemical Properties and Safety
(Offermanns et al., 2014) detail the properties of methanol, highlighting its role as a solvent for inorganic salts and its safety considerations due to flammability and toxicity.
Catalytic Performance
(Cavani et al., 2002) studied the effect of methanol in the acid-catalyzed hydroxymethylation of guaiacol. They found that methanol significantly impacts the conversion rates and product distribution, underscoring its role in catalytic processes.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)14-11-4-9(6-12)3-10(5-11)7-13/h3-5,8,12-13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDQRINMVEZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxymethyl-5-isopropoxyphenyl)-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



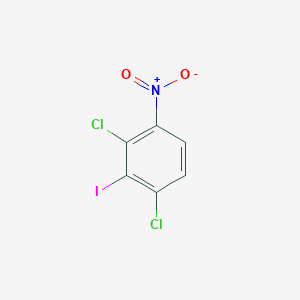
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
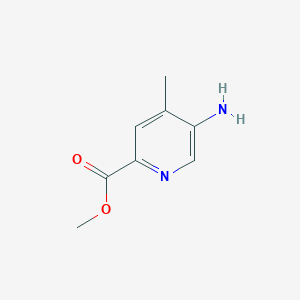

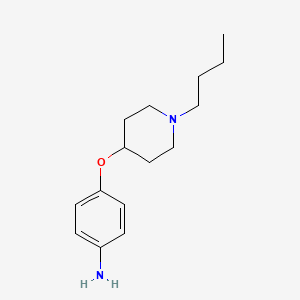




![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)
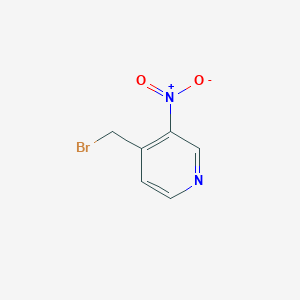

![6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B1404298.png)
